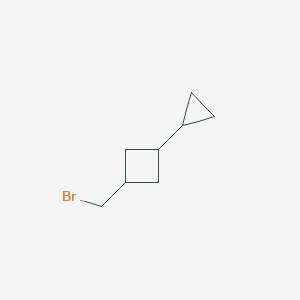

1-(Bromomethyl)-3-cyclopropylcyclobutane

Description

Significance of Strained Carbocycles in Synthetic Strategy

Cyclic organic molecules with three or four carbon atoms, such as cyclopropanes and cyclobutanes, are characterized by significant ring strain due to the deviation of their bond angles from the ideal 109.5 degrees of sp³ hybridized carbons. This strain energy makes them more reactive than their linear or larger cyclic counterparts. Organic chemists strategically leverage this reactivity to drive a variety of chemical reactions, including ring-opening, ring-expansion, and cycloaddition reactions. These transformations allow for the stereocontrolled introduction of functional groups and the creation of intricate molecular scaffolds that would be challenging to synthesize through other means. The rigid, non-planar structures of these small rings also serve as important design elements in medicinal chemistry, where they can act as conformationally restricted linkers or as bioisosteric replacements for other chemical groups.

Overview of 1-(Bromomethyl)-3-cyclopropylcyclobutane (B6209093) in Contemporary Organic Synthesis

Within the class of strained carbocycles, this compound emerges as a compound of interest due to its combination of a reactive bromomethyl group and the dual strain of both a cyclobutane (B1203170) and a cyclopropane (B1198618) ring. While detailed research on this specific molecule is not extensively published, its structure suggests significant potential as a versatile intermediate in organic synthesis. The bromomethyl group is a well-established reactive handle for nucleophilic substitution and organometallic coupling reactions. The presence of the cyclopropyl (B3062369) and cyclobutyl moieties introduces unique conformational constraints and potential for complex rearrangement reactions. This positions this compound as a valuable building block for creating novel and structurally diverse molecules.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₃Br |

| Molecular Weight | 189.09 g/mol bldpharm.com |

| CAS Number | 2060008-87-7 bldpharm.com |

| MDL Number | MFCD30488353 bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H13Br |

|---|---|

Molecular Weight |

189.09 g/mol |

IUPAC Name |

1-(bromomethyl)-3-cyclopropylcyclobutane |

InChI |

InChI=1S/C8H13Br/c9-5-6-3-8(4-6)7-1-2-7/h6-8H,1-5H2 |

InChI Key |

QGZMBLPHXITEQW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2CC(C2)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromomethyl 3 Cyclopropylcyclobutane and Analogous Structures

Direct Bromination and Halogenation Approaches

The introduction of a bromine atom onto a pre-existing carbon skeleton is a fundamental transformation in organic synthesis. For a molecule like 1-(bromomethyl)-3-cyclopropylcyclobutane (B6209093), this would typically involve the conversion of a corresponding alcohol, (3-cyclopropylcyclobutyl)methanol, to the desired bromide.

Bromination of Cyclopropylmethyl Ketones and Aldehydes

While the direct bromination of the target alcohol is a primary route, another strategy involves the α-bromination of a corresponding ketone, such as 1-(3-cyclopropylcyclobutyl)ethanone. The α-bromination of ketones is a well-established reaction, often proceeding via an enol or enolate intermediate. researchgate.net Reagents like bromine in acidic or basic conditions, or N-bromosuccinimide (NBS), can be employed. researchgate.net The resulting α-bromo ketone could then be reduced to the corresponding bromohydrin, followed by deoxygenation to yield the target compound, although this is a more circuitous route.

Similarly, the corresponding aldehyde, 3-cyclopropylcyclobutane-1-carbaldehyde, could be a precursor. While direct bromination of aldehydes can be complex, they can be converted to other functional groups that are more amenable to bromination.

Phosphite-Mediated Bromination Protocols

A highly effective method for converting primary alcohols to alkyl bromides involves the use of phosphite-based reagents. This approach is particularly useful for sensitive substrates due to its mild reaction conditions.

The combination of triphenyl phosphite (B83602) (P(OPh)₃) and a bromine source, such as elemental bromine (Br₂), is a powerful system for the bromination of alcohols. google.comcommonorganicchemistry.com The reaction proceeds through the formation of a phosphonium (B103445) bromide intermediate, which then facilitates the nucleophilic displacement of the hydroxyl group by bromide. A patent for the synthesis of (bromomethyl)cyclobutane (B93029) describes a process where triphenylphosphite is reacted with bromine in a polar aprotic solvent like N,N-dimethylformamide (DMF). google.comchemicalbook.com This methodology can be directly applied to the synthesis of this compound from (3-cyclopropylcyclobutyl)methanol.

A similar approach using triphenylphosphine (B44618) (PPh₃) and bromine is also widely used and is known as the Appel reaction when carbon tetrabromide is used as the bromine source. commonorganicchemistry.com

To minimize potential side reactions, such as ring-opening of the strained cyclopropyl (B3062369) or cyclobutyl rings, conducting the bromination at low temperatures is crucial. google.com Patented procedures for the synthesis of (bromomethyl)cyclobutane and (bromomethyl)cyclopropane (B137280) emphasize the importance of maintaining temperatures below 0 °C, and often as low as -12 °C, during the addition of bromine and the subsequent addition of the alcohol. google.comchemicalbook.comgoogle.com This temperature control is critical for achieving high yields and purities. After the initial reaction, the mixture is typically allowed to slowly warm to room temperature. chemicalbook.com

| Parameter | Condition | Rationale |

|---|---|---|

| Reagents | Triphenylphosphite, Bromine | Forms the active brominating agent. |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the reaction. |

| Temperature (Bromine Addition) | < 12 °C | Controls the exothermic reaction between triphenylphosphite and bromine. |

| Temperature (Alcohol Addition) | < -5 °C | Minimizes side reactions and potential ring-opening of strained rings. |

| Work-up | Distillation and washing | Purifies the final product. |

N-Bromosuccinimide (NBS) Mediated Transformations

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for selective brominations. wikipedia.orgcommonorganicchemistry.com It is a convenient source of electrophilic bromine and can be used to convert alcohols to alkyl bromides, often in the presence of a phosphine (B1218219). organic-chemistry.org

The reaction of an alcohol with NBS and triphenylphosphine proceeds via a mechanism similar to the Appel reaction. A patent discloses a method for producing (bromomethyl)cyclobutane by reacting cyclobutyl carbinol with NBS and triphenyl phosphite. google.com However, this particular method required a temperature of about 40°C, which might not be ideal for the more strained this compound due to the risk of rearrangement. google.com Generally, NBS is known for its utility in radical substitution reactions, such as allylic and benzylic brominations, but it can also be used for the bromination of carbonyl compounds and electron-rich aromatic systems. wikipedia.orgchemeurope.com

Construction of the Cyclobutane (B1203170) and Cyclopropane (B1198618) Scaffolds

The synthesis of the core 1,3-disubstituted cyclobutane ring bearing a cyclopropyl group is a significant challenge due to the inherent ring strain of both carbocycles. mdpi.com Various synthetic strategies can be envisioned for constructing this framework.

One approach involves the [2+2] cycloaddition of a cyclopropyl-containing alkene with another alkene. organic-chemistry.org For instance, the photochemical [2+2] cycloaddition of a vinylcyclopropane (B126155) derivative with an appropriate alkene could potentially form the desired cyclobutane ring.

Another strategy is the modification of a pre-existing cyclobutane ring. For example, a cyclobutane with appropriate functional groups at the 1 and 3 positions could be elaborated. A recent method for the synthesis of cis-1,3-difunctionalized cyclobutanes involves a formal γ-C-H functionalization of cyclobutyl ketones. nih.govnih.gov This strategy allows for the stereospecific introduction of substituents at the 3-position of a cyclobutyl ketone.

Furthermore, ring-expansion reactions of cyclopropyl derivatives can lead to the formation of cyclobutanes. mdpi.com For example, the acid-catalyzed ring expansion of certain cyclopropylcarbinols can yield cyclobutane structures. A diastereoselective ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes has been reported to produce bicyclic systems containing a cyclobutane ring. rsc.org

| Strategy | Description | Key Intermediates |

|---|---|---|

| [2+2] Cycloaddition | Reaction of two alkene components to form a cyclobutane ring. organic-chemistry.org | Vinylcyclopropane, Alkene |

| Functionalization of Cyclobutane | Introduction of substituents onto a pre-formed cyclobutane ring. nih.govnih.gov | Substituted cyclobutanone (B123998) |

| Cyclopropane Ring Formation | Construction of the three-membered ring on a cyclobutane precursor. | Allylic alcohol, γ-halo ketone |

| Ring Expansion | Expansion of a cyclopropane derivative to a cyclobutane. mdpi.comrsc.org | Cyclopropylcarbinol, Alkylidenecyclopropane |

[2+2] Cycloaddition Strategies for Cyclobutane Formation

The [2+2] cycloaddition, a reaction that forms a four-membered ring from two components with double bonds, is a primary method for synthesizing cyclobutane derivatives. nih.gov This approach is valued for its efficiency in assembling the cyclobutane core from simple alkene precursors. nih.gov

Thermal and Catalytic [2+2] Cycloadditions

Thermal [2+2] cycloadditions involve the formation of a cyclobutane ring from two unsaturated molecules, such as alkenes, without a catalyst, typically requiring elevated temperatures. fiveable.me These reactions are noted for their specific stereochemical outcomes, where the configuration of the starting alkenes dictates the cis or trans geometry of the product. fiveable.me However, these reactions can be limited by issues of regioselectivity and the need for high temperatures. fiveable.me A notable variant is the thermal cycloaddition between an enamine and an electron-deficient alkene, which helps control the regiochemistry and leads to the more stable trans-substituted cyclobutane product. nih.gov Another approach involves the reaction of ketenes or in situ-generated keteniminium salts with alkenes. libretexts.orgrsc.org Keteniminium ions, in particular, can undergo thermal [2+2] cycloaddition with vinyl boronates to produce borylated cyclobutanes in a single step. rsc.org

Catalytic methods offer milder reaction conditions and improved control. Lewis acids and transition metals are commonly employed to facilitate [2+2] cycloadditions. nih.gov For instance, Cu(I) triflate (CuOTf) is a typical catalyst for both intermolecular and intramolecular [2+2] photocycloaddition reactions, usually conducted in ether solvents with irradiation at λ = 254 nm. acs.org Gold(I) has also been shown to catalyze the intermolecular [2+2] cycloaddition of alkynes with alkenes. kib.ac.cn These catalytic processes expand the scope and utility of cycloaddition reactions for creating complex cyclobutane structures. acs.orgnih.gov

| Catalyst/Condition | Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Heat (Thermal) | Enamine + Michael Acceptor | Thermal [2+2] Cycloaddition | Controls regiochemistry; yields thermodynamic trans product. | nih.gov |

| Heat (Thermal) | Keteniminium Salt + Vinyl Boronate | Thermal [2+2] Cycloaddition | One-step synthesis of borylated cyclobutanes. | rsc.org |

| Cu(I) Triflate (CuOTf) | Alkenes | Photochemical [2+2] Cycloaddition | Catalytic process performed under UV irradiation (254 nm). | acs.org |

| Gold(I) Complex | Alkyne + Alkene | Catalytic [2+2] Cycloaddition | Facilitates intermolecular cycloaddition under catalysis. | kib.ac.cn |

Asymmetric and Stereoselective [2+2] Cycloadditions

Achieving stereocontrol in [2+2] cycloadditions is crucial for synthesizing chiral cyclobutanes, which are valuable in medicinal chemistry. nih.govnih.gov Asymmetric and stereoselective variants of this reaction have been developed using chiral catalysts, auxiliaries, or substrates. nih.govnih.gov

Catalytic enantioselective [2+2] cycloadditions provide access to a wide array of enantiomerically enriched cyclobutanes and cyclobutenes. nih.gov Chiral Lewis acids are frequently used to control the stereochemistry. For example, a chiral titanium reagent has been successfully used to catalyze asymmetric [2+2] cycloaddition reactions. acs.org Similarly, chiral CBS catalysts have been employed in the intermolecular asymmetric [2+2] cycloaddition to assemble a cyclobutane adduct, which was a key step in the total synthesis of (–)-hebelophyllene E. kib.ac.cnnih.gov

Beyond Lewis acids, chiral Brønsted acids have also been shown to be effective in controlling the stereochemistry of [2+2] photocycloadditions, providing access to a new class of cyclobutane products. springernature.com Stereoselectivity can also be achieved through substrate control, for instance, by using chiral allenic ketones in cycloadditions with alkenes to produce bicyclic systems with high diastereoselectivity and enantioselectivity. nih.gov Anion relay chemistry has enabled a highly stereoselective, base-catalyzed [2+2] cycloaddition between alkynyl 1,3-dithianes and cinnamate (B1238496) esters, yielding fully C-substituted trans-cyclobutenes. acs.orgnih.gov

| Catalyst/Strategy | Reactants | Stereocontrol Method | Outcome | Reference |

|---|---|---|---|---|

| Chiral CBS Catalyst | Allenoate + Alkene | Catalytic Asymmetric [2+2] Cycloaddition | Assembled a key cyclobutane adduct in natural product synthesis. | nih.gov |

| Chiral Titanium Reagent | Unspecified Alkenes | Catalytic Asymmetric [2+2] Cycloaddition | Demonstrated asymmetric induction in cyclobutane formation. | acs.org |

| Chiral Brønsted Acid | Unspecified Alkenes | Asymmetric [2+2] Photocycloaddition | Controls stereochemistry, affording new diastereomers. | springernature.com |

| KOtBu (Potassium tert-butoxide) | Alkynyl 1,3-dithiane (B146892) + Cinnamate Ester | Anion Relay Chemistry | Excellent trans-diastereoselectivity (dr > 20:1) for tetrasubstituted cyclobutenes. | acs.orgnih.gov |

| Chiral Allenic Ketones | Chiral Allenic Ketone + Alkene | Substrate-Controlled Stereoselective [2+2] Cycloaddition | Generated bicyclo[4.2.0]octanes with good yield and selectivity. | nih.gov |

Ring Contraction Methodologies for Cyclobutane Derivatives

An alternative to building the cyclobutane ring via cycloaddition is to form it by contracting a larger ring, such as a five-membered pyrrolidine (B122466). This strategy is particularly useful for creating highly substituted and stereochemically complex cyclobutanes. nih.govnih.gov

Pyrrolidine Ring Contraction via Iodonitrene Chemistry

A novel and highly stereoselective synthesis of substituted cyclobutanes can be achieved from readily accessible pyrrolidines using iodonitrene chemistry. nih.govacs.org This method involves the reaction of a pyrrolidine with an iodonitrene species, which is generated in situ from reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and an ammonia (B1221849) source such as ammonium (B1175870) carbamate. nih.gov The reaction proceeds via an initial electrophilic amination of the pyrrolidine, which leads to a reactive 1,1-diazene intermediate. acs.org This intermediate then undergoes nitrogen extrusion to trigger the ring contraction, yielding the desired cyclobutane scaffold. nih.gov This approach is appealing because of the wide availability of methods for the asymmetric synthesis of the starting pyrrolidines, allowing for the creation of enantiopure cyclobutanes. nih.gov

Radical Pathway Intermediates in Ring Contraction

The mechanism of pyrrolidine ring contraction is understood to proceed through a radical pathway. nih.govacs.org Following the formation of the 1,1-diazene intermediate from the reaction with iodonitrene, the molecule extrudes dinitrogen (N₂). acs.org This nitrogen extrusion generates a short-lived 1,4-biradical intermediate. nih.govacs.org

The key to the reaction's success and high stereoselectivity is the subsequent rapid intramolecular cyclization of this 1,4-biradical. nih.govacs.org The C-C bond formation occurs quickly, leading to the final cyclobutane product. acs.org Evidence for this radical mechanism includes:

The observation of olefin side products that result from the β-fragmentation of the 1,4-biradical intermediate. acs.org

Radical trapping experiments, where the addition of radical scavengers like TEMPO or 1,1-diphenylethylene, suppressed the formation of the cyclobutane product. acs.org

The high degree of stereospecificity observed, which suggests that the C-C bond formation from the singlet 1,4-biradical is rapid and stereoretentive. nih.govacs.org

Wolff and Oxidative Pinacol (B44631) Rearrangements

Ring contraction reactions, including the Wolff rearrangement and oxidative pinacol rearrangement, are also well-documented methods for synthesizing cyclobutane derivatives. nih.gov

The Wolff rearrangement converts an α-diazocarbonyl compound into a ketene (B1206846) through the loss of dinitrogen and a 1,2-rearrangement. wikipedia.org When the starting α-diazo ketone is cyclic, this rearrangement results in a ring-contracted product. wikipedia.orgchem-station.com The ketene intermediate is highly reactive and can be trapped by various nucleophiles or undergo [2+2] cycloaddition reactions. wikipedia.orgorganic-chemistry.org This method is particularly effective for generating strained ring systems. wikipedia.org The reaction can be induced thermally, photochemically, or with metal catalysis, with the conditions sometimes affecting the migratory preferences of the rearranging group. organic-chemistry.org

The pinacol rearrangement is the acid-catalyzed conversion of a 1,2-diol (a vicinal diol) to a carbonyl compound. wikipedia.orgmasterorganicchemistry.com In the context of ring contraction, this rearrangement can be a key step. For instance, a transannular pinacol coupling reaction can form a bicyclic vicinal diol, which then undergoes an acid-catalyzed pinacol rearrangement involving a 1,2-alkyl shift to produce a bicyclic ketone with a contracted ring system. acs.org The driving force for the rearrangement is the formation of a stable oxonium ion after the migration of an alkyl group to an adjacent carbocation center. wikipedia.org

Cross-Coupling Reactions for Cyclopropyl- and Cyclobutyl-Substituted Systems

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon bonds. For substrates containing cyclopropyl and cyclobutyl moieties, these reactions provide a powerful tool for introducing aryl, heteroaryl, and other organic fragments.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a premier method for creating C-C bonds. youtube.comlibretexts.org Its success is due to mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants. mdpi.com This reaction is particularly effective for synthesizing biaryl compounds, conjugated alkenes, and styrenes. libretexts.org

The general mechanism involves three key steps:

Oxidative Addition: A palladium(0) complex reacts with the organic halide, inserting itself into the carbon-halogen bond and oxidizing to a palladium(II) species. youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, typically facilitated by a base. youtube.com

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

Research has demonstrated the successful application of Suzuki-Miyaura coupling for functionalizing strained rings. For instance, potassium cyclopropyl- and cyclobutyltrifluoroborates have been effectively coupled with a variety of aryl and heteroaryl chlorides. nih.govacs.org These reactions proceed in moderate to excellent yields, accommodating electron-rich, electron-poor, and sterically hindered coupling partners. nih.gov The use of bulky, electron-donating phosphine ligands on the palladium catalyst is often crucial for achieving high efficiency, especially with less reactive aryl chlorides. libretexts.org

The development of specialized ligands, such as dialkylbiarylphosphines, has significantly expanded the scope of palladium-catalyzed cross-couplings, enabling C-C, C-N, and C-O bond formation under milder conditions. libretexts.org Furthermore, nickel catalysis has emerged as a cost-effective and powerful alternative to palladium, capable of coupling challenging electrophiles like aryl ethers, esters, and carbamates that are often unreactive in palladium-catalyzed systems. rsc.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with Cycloalkyltrifluoroborates

| Organoboron Reagent | Aryl Halide Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Potassium cyclopropyltrifluoroborate | Aryl Chloride | Pd(OAc)2 / SPhos | Aryl cyclopropane | Good to Excellent | nih.gov |

| Potassium cyclobutyltrifluoroborate | Heteroaryl Chloride | Pd2(dba)3 / ligand | Heteroaryl cyclobutane | Moderate to Excellent | nih.govacs.org |

| Phenylboronic acid | Haloarene | Palladium catalyst | Biaryl compound | High | libretexts.org |

Copper-catalyzed reactions offer a complementary and often more economical approach to transition-metal-catalyzed cross-couplings. researchgate.net Copper catalysis is particularly effective in radical-based transformations. nih.govrsc.org For instance, copper catalysts have been used in the coupling of cyclobutanone derivatives with olefins in Heck-type reactions. researchgate.net

A significant advancement is the copper-catalyzed radical cascade reaction of simple cyclobutanes. nih.govresearchgate.net Using a copper catalyst and an oxidant like N-fluorobenzenesulfonimide (NFSI), a variety of functional groups can be installed directly onto the cyclobutane ring. nih.govrsc.org These reactions can lead to the formation of highly functionalized cyclobutene (B1205218) derivatives through the cleavage of multiple C-H bonds and the formation of new C-N or C-S bonds. nih.govresearchgate.net This strategy provides access to complex structures that are difficult to synthesize using traditional methods. rsc.org

Intramolecular Cyclization and Cascade Reactions

Intramolecular reactions are highly efficient for constructing cyclic systems, as the reacting partners are tethered together, leading to favorable reaction kinetics.

An innovative strategy for synthesizing highly functionalized cyclobutene derivatives directly from simple cyclobutanes involves a copper-catalyzed radical cascade. nih.govrsc.org This process is remarkable for achieving the cleavage of four or five C-H bonds and the concurrent formation of two C-N/C-S bonds or three C-Br bonds. nih.govresearchgate.net

The reaction is typically catalyzed by a simple copper salt, such as copper(I) bromide (CuBr), with N-fluorobenzenesulfonimide (NFSI) acting as both an oxidant and a nitrogen source. nih.govrsc.org This methodology efficiently produces a range of diaminated, disulfonylated, and tribrominated cyclobutenes under mild conditions and in good yields. nih.govrsc.org Mechanistic studies suggest the reaction proceeds through a radical pathway initiated by the copper catalyst. nih.gov This approach represents the first synthesis of cyclobutene derivatives directly from cyclobutane precursors while simultaneously introducing multiple functional groups. nih.gov

Table 2: Optimization of Copper-Catalyzed Diamination of a Cyclobutane Derivative

| Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| CuBr (10) | CH3CN | 40 | Good | nih.govresearchgate.net |

| CuCl (10) | CH3CN | 40 | Moderate | nih.gov |

| CuI (10) | CH3CN | 40 | Moderate | nih.gov |

| Cu(OTf)2 (10) | CH3CN | 40 | Low | nih.gov |

| CuBr (10) | DCE | 40 | Low | nih.gov |

| CuBr (10) | Toluene | 40 | Low | nih.gov |

| CuBr (5) | CH3CN | 40 | Good | nih.govresearchgate.net |

| CuBr (10) | CH3CN | 30 | Lower | nih.gov |

Enantioselective intramolecular hydroalkylation is a potent method for constructing chiral rings. Copper hydride (CuH) catalysis has been successfully employed for the enantioselective intramolecular hydroalkylation of olefins, leading to the formation of enantioenriched cyclobutanes, cyclopentanes, and other heterocyclic systems. researchgate.net This atom-economical process demonstrates good functional group tolerance and can rapidly build molecular complexity. researchgate.netcolab.ws

While much of the reported work focuses on the synthesis of cyclopropanes and five- or six-membered rings, the underlying principles are applicable to the formation of four-membered rings. researchgate.netcolab.ws The strategy involves the reaction of a halide-tethered alkene substrate in the presence of a chiral copper hydride catalyst. This approach allows for the creation of stereocenters with high levels of enantioselectivity, offering a pathway to chiral cyclobutane derivatives that are valuable in medicinal chemistry. researchgate.net

Strategies for Stereoselective Synthesis of Cyclobutane Derivatives

The construction of cyclobutanes with defined stereochemistry is a significant challenge due to the inherent ring strain and the need to control multiple stereocenters. acs.org Several powerful strategies have been developed to address this.

One novel approach is the stereoselective synthesis of multisubstituted cyclobutanes through the contraction of readily available pyrrolidines. acs.orgnih.gov This method, which proceeds through a radical pathway mediated by iodonitrene chemistry, allows for the stereospecific conversion of pyrrolidines into cyclobutanes with excellent control over the resulting stereochemistry. nih.govnih.gov This strategy has been used to prepare unsymmetrical spirocyclobutanes and in the formal synthesis of the natural product piperarborenine B. acs.orgnih.gov

Another powerful technique involves cascade reactions. For example, an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition provides a convenient route to enantioenriched cyclobutanes. acs.org This one-pot procedure uses simple alkenes and cinnamyl alcohols to generate chiral oxa- rsc.orgnih.gov-bicyclic heptanes with multiple contiguous stereocenters in good yields and with excellent stereoselectivity. acs.org

Furthermore, enantiomerically enriched cyclobutanes can be constructed via a three-component process involving the Rhodium-catalyzed bicyclobutanation of α-allyl-α-diazoesters. The resulting bicyclobutane intermediates can then undergo a copper-catalyzed homoconjugate addition and enolate trapping sequence to yield densely functionalized cyclobutanes with high diastereoselectivity. nih.gov These advanced catalytic methods highlight the ongoing innovation in the synthesis of stereochemically rich cyclobutane structures. nih.govresearchgate.net

Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones

The enantioselective functionalization of prochiral cyclobutanones and cyclobutenones has emerged as a powerful strategy for the synthesis of chiral cyclobutane derivatives. dntb.gov.uathieme-connect.com These approaches introduce chirality by reacting a prochiral substrate with a chiral reagent or catalyst.

Key strategies in the enantioselective functionalization of these four-membered rings include:

Chiral Lithium Amide Approach: Chiral lithium amides are effective for the enantioselective deprotonation of prochiral ketones, leading to the formation of chiral enolates which can then be trapped by electrophiles. This method has been successfully applied to the synthesis of various chiral cyclobutane structures. thieme-connect.com

Enamine Catalysis: Organocatalysis using chiral amines has proven to be a robust method for the enantioselective functionalization of carbonyl compounds. thieme-connect.com In the context of cyclobutanones, a chiral amine catalyst can react with the ketone to form a chiral enamine intermediate. This intermediate can then undergo various asymmetric transformations, such as alkylations or arylations, to introduce a new stereocenter. For example, the arylation of a cyclobutanone bearing an O-tethered aryl bromide was achieved with good enantioselectivity (80% ee) using a specific chiral amine catalyst and a palladium ligand (dppb). thieme-connect.com

Conjugate Addition to Cyclobutenones: The conjugate addition of nucleophiles to prochiral cyclobutenones is another effective method for creating stereocenters on the cyclobutane ring. This approach has been utilized in the synthesis of various complex molecules.

Enantioselective Reduction: The reduction of the carbonyl group in prochiral cyclobutanones can be achieved with high enantioselectivity using various catalytic systems. For instance, Noyori's asymmetric transfer hydrogenation conditions using a RuCl(S,S)-Tsdpen catalyst have been shown to reduce a benzocyclobutenone derivative in 94% yield and 97% enantiomeric excess (ee). rsc.org Similarly, chiral oxazaborolidines (CBS reduction) can be employed, with one study showing the reduction of a cyclobutanone to its corresponding alcohol in 93% yield and 91% ee using (S)-B-Me as the catalyst. nih.gov

The table below summarizes the enantioselective reduction of different cyclobutanone substrates.

| Entry | Substrate | Catalyst/Conditions | Product | Yield (%) | ee (%) |

| 1 | Dimethylbenzocyclobutenone 1a | RuCl(S,S)-Tsdpen | 2a | 94 | 97 |

| 2 | Cyclobutanone 3a | (S)-B-Me, BH₃·Me₂S, THF, rt | 4a | 93 | 91 |

| 3 | Cyclobutanone 3b | (S)-B-Me, BH₃·Me₂S, THF, rt | 4b | 95 | 93 |

Data sourced from multiple studies on enantioselective reductions. rsc.orgnih.gov

Desymmetrization Approaches in Cyclobutane Synthesis

Desymmetrization is a powerful strategy that involves the conversion of a prochiral or meso compound into a chiral molecule in a single transformation. nih.gov This approach is particularly valuable in cyclobutane synthesis as it allows for the efficient creation of multiple stereocenters with high levels of control. nih.gov

Several catalytic methods have been developed for the desymmetrization of cyclobutane derivatives:

Rhodium-Catalyzed Hydroacylation: An intermolecular Rh-catalyzed hydroacylation has been developed for the enantioselective desymmetrization of cyclopropenes to produce cyclopropylketones with adjacent tertiary and quaternary chiral centers. acs.org This type of transformation could be conceptually extended to cyclobutene systems.

Palladium-Catalyzed C-H Functionalization: The palladium-catalyzed arylation of C(sp³)-H bonds has been successfully applied to the desymmetrization of cyclobutane rings. For example, the reaction of a cyclobutane with two identical 8-aminoquinoline (B160924) directing groups with iodobenzene (B50100) resulted in the formation of the mono-arylated product in high yield, demonstrating the feasibility of this approach. acs.org

Oxidative Desymmetrization: This strategy has been employed in the synthesis of complex molecules containing other ring systems, such as trans-cyclooctenes, and represents a promising avenue for cyclobutane synthesis. nih.gov The diastereoselective introduction of functionalities through an oxidative process can efficiently break the symmetry of a meso starting material. nih.gov

The following table presents results from a study on the desymmetrization of a cyclobutane via C-H arylation.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | Iodobenzene | 29 | 97 |

| 2 | 1-Iodo-3,4-dimethoxybenzene | 31 | 98 |

| 3 | 1-Iodo-3,4,5-trimethoxybenzene | 32 | 96 |

Data sourced from a study on palladium-catalyzed C-H functionalization. acs.org

Biocatalytic Resolution of Cyclobutanes

Biocatalysis offers an environmentally friendly and highly selective method for the resolution of racemic cyclobutane derivatives. researchgate.net Enzymes, particularly lipases, can differentiate between enantiomers of a racemic mixture, allowing for the isolation of one enantiomer in high purity. researchgate.net

The primary biocatalytic methods for cyclobutane resolution are:

Enzyme-Catalyzed Acylation and Hydrolysis: Lipases such as Candida antarctica lipase (B570770) B (CAL-B) and porcine pancreatic lipase (PPL) are widely used for the kinetic resolution of racemic alcohols and their corresponding esters. researchgate.net For instance, PPL has been used to resolve racemic cyclobutane diols by selectively acylating one enantiomer, leaving the other as the pure alcohol. researchgate.net Similarly, the hydrolysis of a racemic cyclobutane acetate (B1210297) can be performed enantioselectively.

Ene-Reductase Mediated Desymmetrization: Enzymes from the "Old Yellow Enzyme" (OYE) family, such as Bacillus subtilis YqjM, have been used for the asymmetric desymmetrization of prochiral cyclohexa-2,5-dienones through the selective reduction of one double bond. rsc.org This strategy could potentially be adapted for the desymmetrization of prochiral cyclobutenones.

A study on the PPL-catalyzed resolution of a racemic cyclobutane diol demonstrated the effectiveness of this approach.

| Substrate | Enzyme | Product | Enantiomeric Purity |

| rac-72 | PPL | (S)-74 (alcohol) | Pure enantiomer |

| rac-72 | PPL | 73 (ester) | Optically pure |

Data sourced from a review on the enantiomeric resolution of cyclobutanones. researchgate.net

Reactivity and Transformational Chemistry of 1 Bromomethyl 3 Cyclopropylcyclobutane

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions in which a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group. libretexts.orgchemguide.co.uk In the case of 1-(bromomethyl)-3-cyclopropylcyclobutane (B6209093), the electrophilic carbon is the one bonded to the bromine atom, and the bromide ion is the leaving group.

Displacement of the Bromine Moiety by Various Nucleophiles

The bromine atom in this compound can be readily displaced by a wide range of nucleophiles. chemguide.co.uk As a primary alkyl halide, it can undergo substitution via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. youtube.com This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral. chemguide.co.ukyoutube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

Alternatively, under conditions that favor carbocation formation (e.g., in a polar, protic solvent), an SN1 (Substitution Nucleophilic Unimolecular) reaction can occur. youtube.com The SN1 pathway is a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.com However, the formation of a primary carbocation is generally unfavorable, which often makes the SN1 pathway less likely unless a rearrangement to a more stable carbocation can occur (see section 3.2.1.1).

The table below illustrates the displacement of the bromine moiety by several common nucleophiles.

| Nucleophile | Formula | Product | Product Name |

| Hydroxide ion | OH⁻ | (3-Cyclopropylcyclobutyl)methanol | |

| Cyanide ion | CN⁻ | 2-(3-Cyclopropylcyclobutyl)acetonitrile | |

| Azide ion | N₃⁻ | 1-(Azidomethyl)-3-cyclopropylcyclobutane | |

| Iodide ion | I⁻ | 1-(Iodomethyl)-3-cyclopropylcyclobutane | |

| Methoxide ion | CH₃O⁻ | 1-(Methoxymethyl)-3-cyclopropylcyclobutane |

Role as an Alkylating Agent

In nucleophilic substitution reactions, this compound functions as an alkylating agent. It transfers its 3-cyclopropylcyclobutylmethyl group to the nucleophile. libretexts.org The electrophilic nature of the carbon atom attached to the bromine allows for the formation of a new carbon-nucleophile bond at the expense of the carbon-bromine bond. chemguide.co.uk This property is fundamental to its utility in synthetic chemistry for constructing more complex molecules by introducing the unique cyclopropyl-substituted cyclobutane (B1203170) framework.

The table below provides examples of this compound acting as an alkylating agent with different classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Alkylated Product |

| Oxygen Nucleophile | Sodium Phenoxide (NaOPh) | 1-(Phenoxymethyl)-3-cyclopropylcyclobutane |

| Nitrogen Nucleophile | Ammonia (B1221849) (NH₃) | (3-Cyclopropylcyclobutyl)methanamine |

| Sulfur Nucleophile | Sodium Thiophenolate (NaSPh) | Phenyl(3-cyclopropylcyclobutylmethyl)sulfane |

| Carbon Nucleophile | Sodium Acetylide (NaC≡CH) | 1-(Prop-2-yn-1-yl)-3-cyclopropylcyclobutane |

Cyclobutane Ring Transformations

The significant ring strain of the cyclobutane ring (approximately 26 kcal/mol) is a powerful driving force for reactions that lead to its transformation into less strained, more stable ring systems, such as cyclopentane. chemistrysteps.comreddit.com

Ring Expansion Reactions

When subjected to conditions that promote carbocation formation, such as SN1 reaction conditions, this compound is prone to ring expansion. libretexts.orgyoutube.com The process is initiated by the departure of the bromide leaving group, which would form a relatively unstable primary carbocation. masterorganicchemistry.com

This primary carbocation rapidly rearranges to a more stable carbocation through a 1,2-alkyl shift. masterorganicchemistry.comlibretexts.org In this specific rearrangement, one of the C-C bonds of the cyclobutane ring migrates to the adjacent positively charged carbon. This concerted step expands the four-membered ring into a five-membered ring, relieving significant ring strain and simultaneously converting the primary carbocation into a more stable secondary or tertiary carbocation. chemistrysteps.comyoutube.com The resulting cyclopentyl cation is then captured by a nucleophile present in the reaction medium to yield the final, ring-expanded product. This type of rearrangement is a common and energetically favorable pathway for cyclobutylmethyl systems. youtube.comyoutube.comstackexchange.com

| Reactant | Condition | Intermediate Carbocation | Final Product |

| This compound | Solvolysis (e.g., H₂O) | Cyclopentyl Cation | 3-Cyclopropylcyclopentanol |

| This compound | HBr | Cyclopentyl Cation | 1-Bromo-3-cyclopropylcyclopentane |

Samarium(II) iodide (SmI₂) is a versatile single-electron reducing agent widely used in organic synthesis. wikipedia.orgnih.gov It is particularly effective in promoting ring expansions of α-bromomethyl cycloalkanones. nih.govacs.org In this specific transformation, SmI₂ reduces the α-bromomethyl ketone, which leads to the formation of a cyclopropyl (B3062369) silyl (B83357) ether intermediate when treated with a silyl chloride. nih.govacs.org Subsequent oxidative cleavage of the cyclopropanol (B106826) derivative, often with reagents like iron(III) chloride, results in the opening of the newly formed cyclopropane (B1198618) ring to generate a ring-expanded ketone. nih.govacs.orgacs.org

It is crucial to note that this specific pathway is contingent on the presence of the ketone functionality, which acts as an intramolecular acceptor for the radical/anion formed after the reduction of the C-Br bond. nih.gov Therefore, this compound, lacking a carbonyl group, would not undergo this exact transformation. However, SmI₂ can still react with the compound to reduce the carbon-bromine bond, a reaction that is significantly accelerated by the use of co-solvents like HMPA. wikipedia.orgprinceton.edu

The table below summarizes the general transformation for a model bromomethyl cycloalkanone as described in the literature. nih.govacs.org

| Starting Material | Reagents | Intermediate | Final Product |

| α-Bromomethyl cycloalkanone | 1. SmI₂, THF2. TMSCl | Bicyclic cyclopropyl silyl ether | Ring-expanded cyclic enone |

Mechanistic Aspects of Ring Enlargement

Ring expansion reactions provide a pathway to convert smaller, strained rings into more stable, larger cyclic systems. stackexchange.com In the case of this compound, ring enlargement is typically initiated by the formation of a carbocation at the exocyclic methylene (B1212753) group. Under solvolytic conditions or in the presence of a Lewis acid, the bromide ion departs, generating a primary cyclobutylcarbinyl cation. This high-energy intermediate rapidly rearranges to a more stable carbocation.

The primary mechanism for this transformation is a Wagner-Meerwein rearrangement. A C-C bond from the cyclobutane ring migrates to the electron-deficient carbon center. This concerted bond migration and ring expansion leads to the formation of a tertiary cyclopentyl carbocation, which is significantly more stable than the initial primary cation. This process is driven by the release of ring strain associated with the four-membered ring. stackexchange.com The resulting cyclopentyl cation is then trapped by a nucleophile present in the reaction medium (e.g., solvent) to yield the final, ring-expanded product.

The presence of the cyclopropyl group at the C-3 position can influence the regioselectivity of the rearrangement. While the expansion typically involves the migration of one of the two adjacent C-C bonds of the cyclobutane ring, the electronic properties of the cyclopropyl group can affect the stability of the transition states leading to different cyclopentyl cation intermediates. Furthermore, the cyclopropyl group itself can participate in the reaction, a concept detailed in section 3.3. chemeurope.comwikipedia.org

Cationic rearrangements of this nature can lead to a mixture of products, including those resulting from ring expansion and those from competing reaction pathways. wikipedia.org The exact product distribution is sensitive to reaction conditions and the substitution pattern of the cyclobutane ring. nih.govcaltech.edu

Elimination Reactions to Cyclobutene (B1205218) Derivatives

The reaction of this compound with a base can lead to an elimination reaction, specifically a dehydrohalogenation, to form cyclobutene derivatives. maricopa.edu This process, often referred to as a β-elimination, involves the removal of the bromine atom and a hydrogen atom from an adjacent carbon. youtube.com Depending on the reaction conditions, the elimination can proceed through either an E1 or E2 mechanism. libretexts.org

E2 Mechanism: A strong, sterically hindered base (e.g., potassium tert-butoxide) will favor the E2 pathway. This is a concerted, one-step process where the base abstracts a proton from a β-carbon at the same time as the bromide leaving group departs. savemyexams.com The anti-periplanar alignment of the hydrogen and the leaving group is preferred. Given the puckered nature of the cyclobutane ring, conformational factors will play a significant role in determining which of the possible β-hydrogens is removed.

E1 Mechanism: In the presence of a weak base and a polar, protic solvent, the reaction may proceed via an E1 mechanism. This two-step process begins with the slow, unimolecular departure of the bromide ion to form a cyclobutylcarbinyl carbocation intermediate. A base then removes a proton from a β-carbon in a subsequent fast step to form the alkene. libretexts.org This pathway often competes with SN1 substitution and rearrangements. chemguide.co.uk

Two primary cyclobutene products can be envisioned from the elimination of this compound: 1-cyclopropyl-3-methylenecyclobutane and 3-cyclopropylcyclobut-1-ene. The formation of the endocyclic or exocyclic double bond will depend on the relative stability of the products and the transition states leading to them, governed by factors like ring strain and hyperconjugation. The Zaitsev rule generally predicts that the more substituted alkene is the major product, which would favor the formation of 3-cyclopropylcyclobut-1-ene. youtube.com

Table 1: Factors Influencing Elimination vs. Substitution in Halogenoalkanes

| Factor | Favors Elimination | Favors Substitution |

|---|---|---|

| Temperature | High | Low |

| Base Strength | Strong Base | Weak Base / Nucleophile |

| Steric Hindrance of Base | Bulky Base (e.g., t-BuOK) | Non-bulky Base (e.g., NaOH) |

| Solvent | Less Polar / Ethanolic | Polar Protic / Aqueous |

C-C Bond Cleavage Processes in Cyclobutanes

The inherent ring strain of the cyclobutane core makes it susceptible to reactions involving the cleavage of its C-C bonds.

A potential intramolecular reaction pathway for this compound involves the formation of a highly strained bicyclo[1.1.0]butane (BCB) intermediate. Treatment with a strong, non-nucleophilic base could induce an intramolecular cyclization, where the carbanion formed by deprotonation at the C-3 position displaces the bromide ion. The resulting tricyclic structure would be exceptionally strained.

The chemistry of BCBs is dominated by the cleavage of the central, highly reactive C-C bond, driven by the release of significant strain energy. These intermediates can react with a wide range of electrophiles and nucleophiles, and participate in metal-catalyzed transformations. pitt.eduresearchgate.net For instance, a BCB formed from the title compound could undergo formal [2σ+2π] cycloadditions with alkenes or be activated by photoredox catalysis. rsc.org The high reactivity and unique bonding of the central bond in BCBs make them valuable synthetic intermediates for accessing complex molecular architectures. nih.gov

Modern synthetic methods offer pathways for C-C bond cleavage that are facilitated by transition metal catalysts. Ruthenium-based catalysts, in particular, have been shown to enable the difunctionalization of bicyclo[1.1.0]butanes through a combination of C-C bond scission and remote C-H functionalization. nih.govnih.gov

In a hypothetical application to this compound or a derived BCB, a multifunctional ruthenium(II) catalyst could initiate a sequence involving halogen-atom transfer (XAT) to generate a radical intermediate. nih.gov This radical could then trigger the strain-release opening of the cyclobutane or BCB ring. The resulting open-chain radical intermediate could then be trapped within the ruthenium coordination sphere and participate in a subsequent C-H activation/functionalization step, leading to complex, densely substituted products. nih.gov Such catalytic cycles provide a powerful method for converting simple, strained ring systems into more elaborate structures in a controlled manner. nih.gov

Ring Contraction Reactions

Ring contraction provides a method to transform a cyclobutane ring into a cyclopropane derivative. researchgate.net For a molecule like this compound, such a rearrangement would likely proceed through a carbocationic intermediate. wikipedia.org Upon formation of the cyclobutylcarbinyl cation, instead of a ring atom migrating to expand the ring, the exocyclic carbinyl carbon could migrate with its substituent, leading to a cyclopropylcarbinyl cation system.

Alternatively, if the substrate were modified, other ring contraction mechanisms could become accessible. For example, the Favorskii rearrangement of an α-halocyclobutanone (which could be synthesized from the title compound) is a well-known method for ring contraction to a cyclopropanecarboxylic acid derivative. Pinacol-type rearrangements of 1,2-diols on a cyclobutane ring can also induce stereoselective ring contraction. chemistryviews.orgacs.org These transformations generally proceed to relieve ring strain or to form a more stable intermediate, such as a stabilized carbocation. wikipedia.org

Cyclopropyl Ring Reactivity

The cyclopropyl group is not merely a passive substituent; its electronic properties allow it to actively participate in reactions, a phenomenon known as neighboring group participation (NGP). wikipedia.org The Walsh orbitals of the cyclopropane ring have π-character, allowing the ring to stabilize an adjacent positive charge. youtube.com

In the solvolysis of this compound, the formation of the primary carbocation at the methylene bridge is accelerated by the participation of the C-3 cyclopropyl group. The cyclopropyl group can donate electron density to the developing carbocation, stabilizing the transition state and increasing the rate of reaction. chemeurope.comdatapdf.com This interaction leads to a non-classical carbocation intermediate where the positive charge is delocalized over the methylene carbon and the cyclopropane ring.

This delocalized cation, often referred to as a homoallylic system, can be attacked by a nucleophile at several positions. chemeurope.com This can lead to the formation of not only the expected substitution product but also rearranged products, such as cyclobutanol (B46151) and homoallyl alcohol derivatives, which result from the opening of the cyclopropane ring. wikipedia.org The extent of this participation and the resulting product distribution depend heavily on the stereochemical relationship between the leaving group and the cyclopropyl group. youtube.com

Table 2: Hypothetical Product Distribution in Solvolysis

| Product Type | Structure | Formation Mechanism | Hypothetical Yield |

|---|---|---|---|

| Direct Substitution | 1-(Hydroxymethyl)-3-cyclopropylcyclobutane | SN2 / SN1 | ~45% |

| Ring Enlargement | 3-Cyclopropylcyclopentanol | Wagner-Meerwein Rearrangement | ~30% |

| Cyclopropyl Ring Opening | Homoallylic Alcohol Derivative | Neighboring Group Participation | ~15% |

| Elimination | 3-Cyclopropylcyclobut-1-ene | E1 | ~10% |

Ring Opening Reactions of Cyclopropyl Groups

Other Relevant Reaction Classes

The bromomethyl group can be both oxidized and reduced. Reduction of the C-Br bond can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, to yield 1-cyclopropyl-3-methylcyclobutane. organic-chemistry.org

Oxidation reactions are less common for the bromomethyl group itself but can occur on other parts of the molecule. For instance, if the cyclobutane ring contains oxidizable functional groups, these could be targeted. Oxidative bromination conditions, which can sometimes lead to the formation of α-bromoketones from enolizable ketones, are not directly applicable here but highlight the diverse reactivity of brominating agents. nih.gov

The electrophilic nature of the bromomethyl group makes this compound an excellent alkylating agent for nitrogen-containing heterocycles such as pyrazoles, imidazoles, and triazoles. nih.govgoogle.comresearchgate.net These reactions typically occur via nucleophilic substitution, where a nitrogen atom of the heterocycle acts as the nucleophile.

The regioselectivity of alkylation can be an issue with heterocycles that have multiple nucleophilic nitrogen atoms, such as imidazole (B134444) and 1,2,4-triazole (B32235). For example, alkylation of 1,2,4-triazole can occur at either the N1 or N4 position, and the product ratio can be influenced by the reaction conditions, including the base, solvent, and temperature. researchgate.net Similarly, pyrazole (B372694) alkylation can lead to different regioisomers depending on the substitution pattern of the pyrazole ring. researchgate.netmdpi.com The presence of directing groups on the heterocycle can be used to control the regioselectivity of the alkylation. organic-chemistry.orgscilit.comresearchgate.netbeilstein-journals.org

Table 2: Predicted Products of Alkylation of Heterocycles with this compound

| Heterocycle | Predicted Product(s) |

|---|---|

| Pyrazole | 1-((3-Cyclopropylcyclobutyl)methyl)-1H-pyrazole |

| Imidazole | 1-((3-Cyclopropylcyclobutyl)methyl)-1H-imidazole |

This table represents predicted products based on the known alkylation reactions of these heterocycles.

Alder-Ene Reactions of Bicyclo[1.1.0]butanes

Bicyclo[1.1.0]butanes (BCBs) are highly strained carbocycles that serve as versatile building blocks in organic synthesis. nih.govnih.gov The significant ring strain is concentrated in the central, inverted C1–C3 bond, which possesses a high degree of p-character. nih.govacs.org This feature allows BCBs to participate in reactions typically associated with π-systems, including pericyclic processes like the Alder-Ene reaction, which have been historically underexplored for this class of compounds. nih.govnih.gov

A key transformation in this area is the reaction of BCBs with strained π-systems, such as cyclopropenes, which serve as the "ene" component. nih.gov This process allows for the facile synthesis of densely functionalized cyclobutenes. Specifically, research has demonstrated that polyfunctionalized BCBs can undergo a strain-relief-driven Alder-Ene reaction with cyclopropenes to yield cyclopropyl-substituted cyclobutenes. nih.govacs.org The cyclopropene (B1174273) is often generated in situ from a vinyl diazoacetate precursor using visible light (e.g., 440 nm blue light). nih.govresearchgate.netchemrxiv.org

The reaction is highly stereoselective, proceeding through an asynchronous, concerted 'one step–two-stage' pathway. nih.govorganic-chemistry.org Computational and experimental studies confirm that the reaction occurs exclusively on the endo-face of the BCB, involving a C-H transfer to the cyclopropene. nih.govresearchgate.net This method provides cyclobutene products with a quaternary carbon center where the new cyclopropyl group is attached. nih.govacs.org

For a compound like this compound, its synthesis could be envisioned via a pathway starting from a related bicyclo[1.1.0]butane. A hypothetical precursor, such as a cyclopropyl-substituted BCB, could react with a suitable ene partner. The resulting cyclobutene could then be functionalized to introduce the bromomethyl group in a subsequent step. The Alder-Ene reaction itself shows broad substrate compatibility, with various BCBs featuring ester, amide, and ketone groups reacting efficiently. nih.gov

| BCB Reactant | Vinyl Diazoacetate (Cyclopropene Precursor) | Solvent | Conditions | Product (Cyclopropyl-substituted Cyclobutene) | Yield |

|---|---|---|---|---|---|

| Methyl 2-phenylbicyclo[1.1.0]butane-1-carboxylate | Ethyl 2-vinyldiazoacetate | DCM | Blue LED (440 nm), rt, 16 h | Corresponding cyclopropyl-substituted cyclobutene | 83% |

| N,N-dibenzyl-2-phenylbicyclo[1.1.0]butane-1-carboxamide | Ethyl 2-vinyldiazoacetate | DCM | Blue LED (440 nm), rt, 16 h | Corresponding cyclopropyl-substituted cyclobutene | 75% |

| Methyl 2-(4-chlorophenyl)bicyclo[1.1.0]butane-1-carboxylate | Ethyl 2-vinyldiazoacetate | DCM | Blue LED (440 nm), rt, 16 h | Corresponding cyclopropyl-substituted cyclobutene | 81% |

| N,N-dibenzyl-2-methylbicyclo[1.1.0]butane-1-carboxamide | Ethyl 2-vinyldiazoacetate | DCM | Blue LED (440 nm), rt, 16 h | Corresponding cyclopropyl-substituted cyclobutene | 52% |

Cyclobutene Ring Cleavage Reactions

Cyclobutenes are valuable synthetic intermediates, in part because of their ability to undergo predictable ring-opening reactions to form conjugated 1,3-dienes. masterorganicchemistry.com This transformation is a classic example of an electrocyclic reaction, governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules. numberanalytics.com The stereochemical outcome of the ring-opening is dictated by whether the reaction is induced by heat (thermal conditions) or light (photochemical conditions). jove.comlibretexts.org

Under thermal conditions, the 4π-electron system of a cyclobutene undergoes a conrotatory ring-opening. masterorganicchemistry.comic.ac.uk In this process, the substituents at the C3 and C4 positions of the cyclobutene ring rotate in the same direction (both clockwise or both counter-clockwise). For example, heating trans-3,4-dimethylcyclobutene (B1254641) yields exclusively (2E,4E)-2,4-hexadiene, while the cis-isomer gives (2E,4Z)-2,4-hexadiene. libretexts.org The equilibrium for this reaction generally favors the open-chain diene, which is thermodynamically more stable due to the release of the four-membered ring's strain. libretexts.orgimperial.ac.uk

Conversely, photochemical activation with UV light leads to a disrotatory ring-opening. masterorganicchemistry.com This occurs because irradiation excites an electron to the next available molecular orbital (the LUMO becomes the new HOMO), which has a different symmetry. jove.com In a disrotatory opening, the substituents rotate in opposite directions. Consequently, irradiating trans-3,4-dimethylcyclobutene affords (2E,4Z)-2,4-hexadiene, the opposite stereoisomer from the thermal reaction. masterorganicchemistry.com

In the context of this compound, this reactivity would be relevant to a cyclobutene precursor. A cyclobutene bearing a cyclopropyl group at C3 and a precursor to the bromomethyl group at C1 could undergo a thermal electrocyclic ring-opening. The conrotatory motion would then define the geometry of the resulting 1,3-diene, with the positions of the cyclopropyl and other substituents determined by this stereospecific pathway. Such a transformation could be part of a complexity-generating cascade, where the diene formed in situ participates in subsequent reactions like Diels-Alder cycloadditions. nih.gov

| Reactant | Condition | Mode of Rotation | Product (1,3-Diene) |

|---|---|---|---|

| cis-3,4-Dimethylcyclobutene | Heat (Thermal) | Conrotatory | (2E,4Z)-2,4-Hexadiene |

| trans-3,4-Dimethylcyclobutene | Heat (Thermal) | Conrotatory | (2E,4E)-2,4-Hexadiene |

| cis-3,4-Dimethylcyclobutene | UV Light (Photochemical) | Disrotatory | (2E,4E)-2,4-Hexadiene |

| trans-3,4-Dimethylcyclobutene | UV Light (Photochemical) | Disrotatory | (2E,4Z)-2,4-Hexadiene |

Academic and Research Applications in Complex Molecule Synthesis

Building Block for Advanced Organic Scaffolds

The construction of novel molecular scaffolds is a cornerstone of modern drug discovery and materials science. The unique topology of 1-(Bromomethyl)-3-cyclopropylcyclobutane (B6209093), with its spiro-like arrangement of small rings, can be exploited to create complex, three-dimensional structures. The reactivity of the bromomethyl group allows for its incorporation into larger molecular frameworks through various coupling reactions.

For instance, the bromo- and chloromethyl derivatives of cyclobutane (B1203170) are known to undergo reactions to form more complex structures. nih.gov While no specific synthesis using this compound is documented, the principles of C-H functionalization logic, which have been successfully applied to the synthesis of other complex cyclobutanes, could theoretically be applied here. nih.gov This would involve the strategic activation of C-H bonds on the cyclobutane ring to introduce further functional groups, leading to highly substituted and stereochemically rich scaffolds.

The synthesis of functionalized cyclobutanes from bicyclobutanes is another area of active research. These reactions often proceed with high regio- and diastereoselectivity, yielding valuable building blocks for medicinal chemistry. researchgate.net Although starting from a different precursor, these methods highlight the demand for and utility of substituted cyclobutanes in creating diverse molecular architectures.

Synthetic Intermediate for Bioactive Compounds

The cyclobutane motif is found in a number of biologically active natural products and synthetic compounds. nih.govbaranlab.org The conformational rigidity imparted by the four-membered ring can lead to enhanced binding to biological targets and improved metabolic stability. ru.nl

Cyclobutane nucleoside analogues are an important class of antiviral and anticancer agents. collectionscanada.gc.canih.gov The synthesis of these compounds often involves the coupling of a functionalized cyclobutane with a nucleobase. For example, the synthesis of adenine (B156593) and hypoxanthine (B114508) cyclobutane nucleosides has been achieved starting from a cyclobutanone (B123998) possessing a protected hydroxymethyl group. collectionscanada.gc.canih.gov Following α-bromination, the resulting bromoketone undergoes N-alkylation with the purine (B94841) base. collectionscanada.gc.canih.gov

While not a direct application of this compound, a similar strategy could be envisioned where the bromomethyl group acts as an electrophile for alkylation of a nucleobase. The resulting cyclopropyl-substituted cyclobutane nucleoside would be a novel analogue with potentially interesting biological properties. The synthesis of cyclobutene (B1205218) nucleoside analogs where the nucleobase is tethered by a methylene (B1212753) group has also been described, starting from the coupling of 6-chloropurine (B14466) with 3-hydroxymethyl-cyclobutanone via its triflate. nih.gov

| Starting Material | Reagents | Product | Application |

| 3-Benzoyloxymethyl-2-bromocyclobutanone | 6-Chloropurine | 2-(6-Chloropurinyl)-3-benzoyloxymethylcyclobutanone | Synthesis of adenine and hypoxanthine nucleoside analogues collectionscanada.gc.canih.gov |

| 3-Hydroxymethyl-cyclobutanone | 6-Chloropurine, Triflic anhydride | N-7 and N-9 regioisomers of 6-chloro-9-( (3-oxocyclobutyl)methyl)-9H-purine | Synthesis of cyclobutene nucleoside analogues nih.gov |

This table presents analogous reactions for the synthesis of cyclobutane nucleosides.

Cyclobutane-containing amino acids are valuable building blocks for the synthesis of peptidomimetics and other biologically active molecules. chemistryviews.org The rigid cyclobutane scaffold can be used to constrain the peptide backbone into specific conformations, which can enhance biological activity and selectivity. nih.gov The synthesis of cyclobutane β-amino acid derivatives has been achieved through various methods, including tandem amidation/Michael addition protocols. chemistryviews.org

The synthesis of 2,4-methanoproline and its analogues, which contain a bicyclo[2.1.1]hexane skeleton, often starts from cyclobutane precursors. nih.gov For instance, a two-step synthesis of 3-(chloromethyl)cyclobutanone has been utilized for the preparation of 2,4-methanoproline analogues. nih.gov Given the reactivity of the bromomethyl group, this compound could potentially be converted into a cyclobutane-containing amino acid through established synthetic routes, such as the Strecker synthesis or by alkylation of an amino acid enolate equivalent.

| Synthetic Approach | Key Intermediate | Target Molecule | Significance |

| Tandem Amidation/Michael Addition | Cyclobutene-1-carboxylic acid | β-N-Heterocyclic cyclobutane carboximides | Access to diverse trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives chemistryviews.org |

| Intramolecular Cyclization | 3-(Chloromethyl)cyclobutanone | 2,4-Methanoproline analogues | Synthesis of conformationally constrained amino acids nih.gov |

| Ring-Closing Metathesis | Olefin-terminated unnatural amino acids with cyclobutane core | Geometry-specific stapled peptides | Enhancing proteolytic stability and helical content of peptides nih.gov |

This table showcases methods for synthesizing cyclobutane-containing amino acid derivatives.

Piperarborenine B is a natural product that exhibits cytotoxic activity and possesses a non-symmetrical cyclobutane core. nih.govntu.ac.ukbohrium.com Its total synthesis has been a subject of considerable research interest. nih.govntu.ac.ukbohrium.comnih.govorganic-chemistry.org While no reported synthesis of Piperarborenine B explicitly uses this compound, the strategies employed highlight the importance of functionalized cyclobutanes as key intermediates.

One concise synthesis of Piperarborenine B involves an organocatalytic electrophilic amination of pyrrolidines followed by a stereospecific oxidative ring contraction to form the multi-substituted cyclobutane core. nih.govntu.ac.ukbohrium.com Another approach utilizes sequential C-H arylation of a cis-cyclobutane dicarboxylate to install the two different aryl groups found in the natural product. nih.gov These examples demonstrate the utility of pre-functionalized cyclobutanes in the stereocontrolled synthesis of complex natural products. The presence of both a reactive bromomethyl group and a cyclopropyl (B3062369) substituent on the cyclobutane ring of the title compound could offer unique opportunities for diversification in the synthesis of Piperarborenine B analogues.

Precursors for Advanced Materials and Ligands in Catalysis

The unique structural and electronic properties of cyclobutane derivatives make them attractive candidates for the development of advanced materials and ligands for catalysis. lifechemicals.comru.nl The incorporation of the rigid and strained cyclobutane ring can influence the properties of polymers and the selectivity of catalysts. baranlab.orgrsc.org

The synthesis of ligands for catalysis often involves the construction of molecules with well-defined three-dimensional structures. The cyclobutane ring can serve as a scaffold to orient functional groups in a specific spatial arrangement. While there are no specific examples of this compound being used for this purpose, the reactivity of the bromomethyl group would allow for its attachment to metal-coordinating moieties, such as phosphines or amines. The resulting cyclopropyl-cyclobutane-containing ligands could exhibit novel catalytic activity or selectivity due to their unique steric and electronic properties. The development of new catalytic approaches to assemble cyclobutane motifs is an active area of research, underscoring their importance in synthetic chemistry. rsc.org

Mechanistic and Theoretical Investigations

Elucidation of Reaction Pathways and Intermediates

The departure of the bromide leaving group from 1-(bromomethyl)-3-cyclopropylcyclobutane (B6209093) can initiate reactions through either radical or carbocationic pathways. The nature of the intermediates formed is highly dependent on the reaction conditions, and their subsequent rearrangements are driven by the significant release of ring strain.

Radical Species: Under conditions that favor homolytic cleavage of the C-Br bond, the (3-cyclopropylcyclobutyl)methyl radical is formed. The behavior of this radical is best understood by analogy to the well-studied cyclopropylmethyl radical, which serves as a "radical clock" due to its extremely rapid, strain-releasing ring-opening. wikipedia.orgpsu.edu The cyclopropylmethyl radical rearranges to the but-3-enyl radical with a rate constant (kᵣ) of 8.6 × 10⁷ s⁻¹ at 298 K. wikipedia.org This rearrangement is highly exothermic because it relieves approximately 115 kJ/mol of ring strain. psu.edu

For the (3-cyclopropylcyclobutyl)methyl radical, two primary ring-opening rearrangements are conceivable:

Cyclopropane (B1198618) Ring Opening: The cyclopropyl (B3062369) group, though not directly adjacent to the radical center, could participate in a rearrangement, although this is less likely than the opening of the strained ring to which the radical-bearing carbon is attached.

Cyclobutane (B1203170) Ring Opening: More plausibly, the radical could induce the opening of the cyclobutane ring. Theoretical studies on the thermal decomposition of cyclobutane suggest a mechanism involving a tetramethylene biradical intermediate. arxiv.org

The competition between these radical pathways and bimolecular trapping reactions can be used to deduce reaction mechanisms and lifetimes of radical intermediates. wikipedia.org The rate of rearrangement is a critical parameter in such studies. mcmaster.caacs.org

| Radical Precursor | Rearrangement Reaction | Rate Constant (kᵣ) in s⁻¹ | Reference |

|---|---|---|---|

| Cyclopropylmethyl | Ring-opening to 3-butenyl radical | 8.6 × 10⁷ | wikipedia.org |

| 5-Hexenyl | Cyclization to cyclopentylmethyl radical | 2.3 × 10⁵ | wikipedia.org |

Carbocationic Species: In polar, hydroxylic solvents, the solvolysis of this compound would proceed via a carbocationic intermediate. researchgate.net The initially formed primary (3-cyclopropylcyclobutyl)methyl cation is highly unstable and would immediately rearrange to more stable structures. youtube.com Studies on the analogous cyclobutylmethyl and cyclopropylmethyl cations provide significant insight into the expected pathways. stackexchange.comnih.gov

Rearrangement of the Cyclobutylmethyl System: The cyclobutylmethyl cation is known to undergo a rapid, strain-releasing ring expansion to form the more stable cyclopentyl cation (a secondary carbocation). stackexchange.com

Rearrangement of the Cyclopropylmethyl System: The cyclopropylmethyl cation exists as a set of rapidly equilibrating, nonclassical "bicyclobutonium" cations, which can be trapped by nucleophiles to yield cyclopropylmethyl, cyclobutyl, and homoallyl (but-3-en-1-yl) products. nih.govnih.gov This system is foundational to understanding how strained rings stabilize adjacent positive charges.

For the (3-cyclopropylcyclobutyl)methyl cation, a complex series of rearrangements is possible, including the expansion of the cyclobutane ring to a cyclopentyl system or rearrangement involving the cyclopropyl group. The ultimate product distribution would depend on the relative rates of these rearrangements and the rate of nucleophilic trapping. researchgate.net The relief of ring strain and the formation of a more substituted carbocation are the primary driving forces. stackexchange.com

Understanding the intricate rearrangements of radical and cationic intermediates derived from this compound necessitates the analysis of the corresponding transition states.

Radical Rearrangements: Theoretical studies on the ring opening of cyclobutane indicate that the process proceeds through a biradical transition state, leading to the formation of two ethylene (B1197577) molecules. arxiv.org For the (3-cyclopropylcyclobutyl)methyl radical, the transition state for ring opening would involve the concerted stretching of a C-C bond within the cyclobutane ring.

Cationic Rearrangements: The transition state for the ring expansion of the cyclobutylmethyl cation to the cyclopentyl cation has been investigated computationally. Ab initio calculations show that the cyclobutylmethyl cation itself is a nonclassical σ-delocalized species, distinct from the cyclopentyl cation, which is the global energy minimum. stackexchange.com The transition state connecting these species involves the migration of a carbon atom and the expansion of the four-membered ring. These rearrangements are often stereospecific, a feature that can be exploited in synthesis. chemrxiv.org

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions involving strained ring systems.

DFT calculations are widely used to map the potential energy surfaces of complex reactions, providing detailed insights into the structures and energies of reactants, intermediates, transition states, and products. researchgate.netmdpi.com For this compound, DFT could be employed to:

Model the solvolysis reaction to determine the activation energy for the formation of the initial carbocation.

Calculate the energy barriers for competing rearrangement pathways, such as the cyclobutane-to-cyclopentane ring expansion versus rearrangements involving the cyclopropyl group. chemrxiv.orgrsc.org

Investigate the mechanism of radical-mediated ring openings and compare the feasibility of cyclobutane versus cyclopropane ring cleavage. arxiv.org

Study the pathways of phosphine-catalyzed ring-opening reactions, which have been analyzed for cyclopropyl ketones using DFT. rsc.orgscilit.com

These computational studies can rationalize experimentally observed product distributions and predict the outcomes of unknown reactions. mdpi.com

The reactivity of this compound is fundamentally linked to the potential energy stored in its strained rings. Both cyclopropane and cyclobutane possess significant ring strain, which lowers the activation energy for reactions that lead to ring opening. wikipedia.orgnih.gov

Cyclopropane Strain: The strain energy of cyclopropane is approximately 27.6 kcal/mol (115 kJ/mol), arising from severe angle strain (C-C-C angles of 60°) and torsional strain (eclipsed C-H bonds). psu.edumasterorganicchemistry.com

Cyclobutane Strain: Cyclobutane has a comparable strain energy of about 26.3 kcal/mol. wikipedia.orgmasterorganicchemistry.com It adopts a puckered conformation to slightly relieve torsional strain at the cost of a small increase in angle strain (C-C-C angles are ~88°). wikipedia.org

This stored energy acts as a powerful thermodynamic driving force for reactions. chemistryviews.org For instance, in the rearrangement of the cyclobutylmethyl cation to the cyclopentyl cation, the release of the cyclobutane's ring strain is a key contributor to the reaction's favorability. stackexchange.com Computational methods can be used to calculate the strain energies of complex molecules and correlate them with reactivity. digitellinc.commasterorganicchemistry.com

| Cycloalkane | Total Strain Energy (kcal/mol) | Reference |

|---|---|---|

| Cyclopropane | 27.6 | masterorganicchemistry.commasterorganicchemistry.com |

| Cyclobutane | 26.3 | wikipedia.orgmasterorganicchemistry.com |

| Cyclopentane | 7.4 | wikipedia.org |

| Cyclohexane | 1.3 | wikipedia.org |

Catalytic methods offer powerful tools for activating and transforming strained molecules like this compound. The outcome of these reactions is highly sensitive to the nature of the catalyst, its associated ligands, and the structure of the substrate itself. nih.gov

Ligand Effects: In transition-metal-catalyzed reactions, such as C-C bond insertion or β-carbon elimination, the choice of ligand is critical. nih.gov For example, in cobalt-catalyzed couplings of alkynes and cyclobutenes, the ligand was found to precisely control whether the reaction proceeded via protonation or reductive elimination, leading to different product classes. researchgate.net Similarly, in rhodium-catalyzed C-C bond activation of cyclopentanones, the use of an N-heterocyclic carbene ligand in combination with an aminopyridine co-catalyst was essential for success. nih.gov

Substrate Effects: The electronic and steric properties of the substrate are paramount. In palladium-catalyzed C-H arylations, the presence and type of directing group on a cyclobutane ring dramatically influenced reactivity and yield. acs.org For this compound, the position of the cyclopropyl group relative to the reactive bromomethyl center would significantly impact the regioselectivity and stereoselectivity of catalytic transformations, potentially directing metal catalysts to specific C-H or C-C bonds.

Kinetic and Stereochemical Studies

Mechanistic insights into the reactivity of this compound are informed by kinetic and stereochemical investigations of this and structurally related cyclobutane systems. These studies are crucial for understanding the reaction pathways, the nature of intermediates, and the factors governing product distributions.

Reaction Kinetics and Rate-Determining Steps

The solvolysis of primary bromides, such as this compound, is expected to proceed through a mechanism with significant SN1 character. The rate of such reactions is primarily dependent on the stability of the carbocationic intermediate that is formed upon ionization of the C-Br bond. The rate-determining step is the formation of this carbocation. sci-hub.seyoutube.com The presence of the cyclopropyl and cyclobutyl groups adjacent to the developing positive charge plays a crucial role in influencing the reaction kinetics.

In analogous systems, such as the solvolysis of cyclopropylcarbinyl bromide and cyclobutyl bromide, the reaction rates are sensitive to the ionizing power of the solvent. researchgate.net The reactions of cyclopropylcarbinyl bromide are notably faster than those of cyclobutyl bromide, indicating the effective participation of the cyclopropyl group in stabilizing the incipient carbocation. researchgate.net This stabilization is a well-documented phenomenon, arising from the ability of the cyclopropane ring's bent bonds to overlap with the empty p-orbital of the carbocation.

The solvolysis rates for these related compounds have been determined in various hydroxylic solvents. An analysis using the extended Grunwald-Winstein equation, which correlates solvolysis rates with solvent nucleophilicity (l) and ionizing power (Y), reveals sensitivities that point towards a rate-determining ionization with considerable nucleophilic solvation of the forming carbocation. researchgate.net For cyclobutyl bromide, the sensitivity towards solvent ionizing power (m) is 0.94, and towards solvent nucleophilicity (l) is 0.53. researchgate.net For cyclopropylcarbinyl bromide, these values are m = 0.75 and l = 0.42, respectively. researchgate.net The significant 'm' values are characteristic of reactions proceeding via carbocationic intermediates. researchgate.netwhiterose.ac.uk

Table 1: Specific Rate Constants (k) for the Solvolysis of Cyclobutyl Bromide and Cyclopropylcarbinyl Bromide in Various Solvents at 25°C. researchgate.net